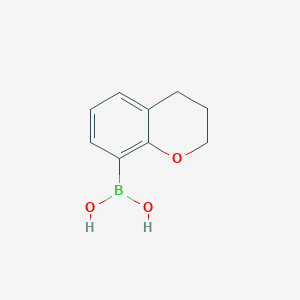
4-(1-Methyl-5-imidazolyl)benzoic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazoles, the class of compounds to which 4-(1-Methyl-5-imidazolyl)benzoic Acid belongs, has been the subject of recent research . One method involves the cyclization of amido-nitriles, a process that can accommodate a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 4-(1-Methyl-5-imidazolyl)benzoic Acid is represented by the InChI code 1S/C11H10N2O2/c1-13-7-12-6-10 (13)8-2-4-9 (5-3-8)11 (14)15/h2-7H,1H3, (H,14,15) .Applications De Recherche Scientifique
-
Synthesis of Imidazoles
- Field : Organic & Biomolecular Chemistry
- Application : Imidazoles are key components to functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- Methods : The review highlights recent advances in the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results : The review discusses the scope and limitations, reaction mechanisms, and future challenges of the synthesis of imidazoles .
-
Biological Activity of Benzimidazole Derivatives
- Field : Medicinal Chemistry
- Application : Benzimidazole derivatives are of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
- Methods : Researchers have synthesized a variety of benzimidazole derivatives and screened them for various biological activities .
- Results : Benzimidazole derivatives have shown a range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : Imidazole derivatives, such as 4-(1-Methyl-5-imidazolyl)benzoic Acid, are often used in the pharmaceutical industry due to their wide range of biological activities .
- Methods : These compounds can be synthesized and then tested for their biological activities .
- Results : The specific results would depend on the particular derivative and its intended use .
-
Tetrazole Substitution
- Field : Medicinal Chemistry
- Application : Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
- Methods : This involves the synthesis of new compounds where the carboxyl group is replaced with a tetrazole group .
- Results : The results would depend on the specific compound and its biological activity .
-
Cytotoxicity Evaluation
- Field : Cancer Research
- Application : The synthesized compounds were evaluated for their cytotoxicity against A549 (Human Lung cancer) cell line .
- Methods : This involves the synthesis of new compounds and then testing their cytotoxicity against a specific cancer cell line .
- Results : The specific results would depend on the particular compound and its cytotoxicity .
-
Anthelmintic Activity
- Field : Parasitology
- Application : Some imidazole derivatives have been found to have anthelmintic activity .
- Methods : This involves the synthesis of new compounds and then testing their anthelmintic activity .
- Results : The specific results would depend on the particular compound and its anthelmintic activity .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : 4-(1-Methyl-5-imidazolyl)benzoic Acid is used in the synthesis of various organic compounds .
- Methods : The specific methods would depend on the particular compound being synthesized .
- Results : The specific results would depend on the particular compound and its properties .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 4-(1-Methyl-5-imidazolyl)benzoic Acid can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- Methods : The specific methods would depend on the particular pharmaceutical compound being synthesized .
- Results : The specific results would depend on the particular pharmaceutical compound and its properties .
-
Material Science
- Field : Biochemistry
- Application : 4-(1-Methyl-5-imidazolyl)benzoic Acid can be used in biochemical research .
- Methods : The specific methods would depend on the particular biochemical research being conducted .
- Results : The specific results would depend on the particular biochemical research and its outcomes .
- Field : Molecular Biology
- Application : 4-(1-Methyl-5-imidazolyl)benzoic Acid can be used in molecular biology research .
- Methods : The specific methods would depend on the particular molecular biology research being conducted .
- Results : The specific results would depend on the particular molecular biology research and its outcomes .
- Field : Environmental Science
- Application : Imidazole derivatives can be used in environmental science research .
- Methods : The specific methods would depend on the particular environmental science research being conducted .
- Results : The specific results would depend on the particular environmental science research and its outcomes .
Orientations Futures
Imidazoles are an important structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Therefore, future research may focus on developing new synthesis methods and exploring new applications for imidazole compounds like 4-(1-Methyl-5-imidazolyl)benzoic Acid .
Propriétés
IUPAC Name |
4-(3-methylimidazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJRMUIEJAVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699070 | |
| Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-5-imidazolyl)benzoic Acid | |
CAS RN |
305806-38-6 | |
| Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

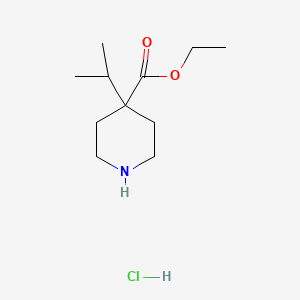
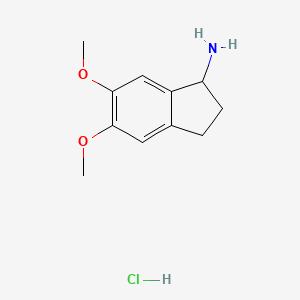

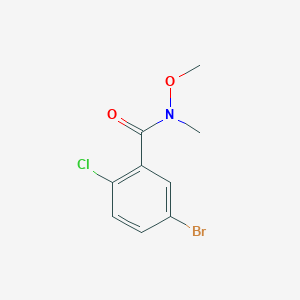
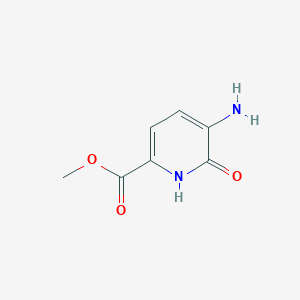
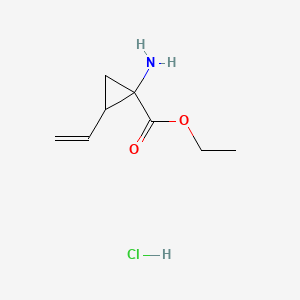
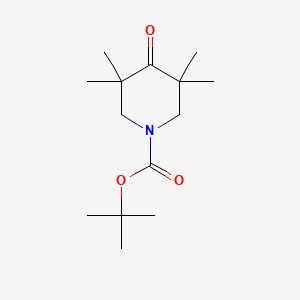
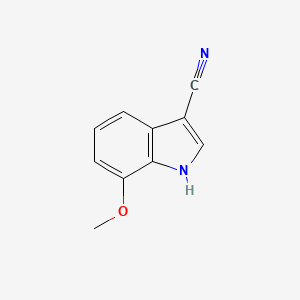

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)



